Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate
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Overview
Description
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H25NO5 and a molecular weight of 323.38 g/mol . This compound is characterized by its unique structure, which includes a phenyl group substituted with a hydroxymethyl group and an imidodicarbonate moiety. It is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(hydroxymethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidodicarbonate moiety can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)phenylimidodicarbonate.
Reduction: Formation of 2-(hydroxymethyl)phenylamine.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate involves its ability to act as a protecting group for amines. The imidodicarbonate moiety forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. This stability is crucial for multi-step synthesis, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-Butyl dicarbonate: Used as a protecting group for amines but lacks the phenyl and hydroxymethyl groups.
2-(Hydroxymethyl)phenylamine: Contains the phenyl and hydroxymethyl groups but lacks the imidodicarbonate moiety.
Uniqueness
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its combination of a phenyl group, hydroxymethyl group, and imidodicarbonate moiety. This combination provides specific reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C17H25NO5 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-10,19H,11H2,1-6H3 |
InChI Key |
ZYCGJVOLTSEIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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